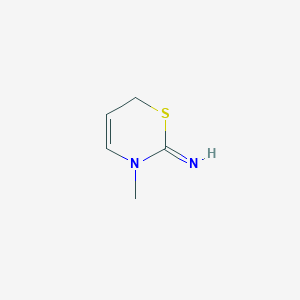
3-methyl-6H-1,3-thiazin-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6H-1,3-thiazin-2-imine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a thioamide with an α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper iodide nanoparticles can be employed to facilitate the formation of the thiazine ring through C-S and C-N bond formation .
化学反应分析
Types of Reactions
3-methyl-6H-1,3-thiazin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Alkylated thiazines.
科学研究应用
3-methyl-6H-1,3-thiazin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 3-methyl-6H-1,3-thiazin-2-imine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
- 2-methyl-1,3-thiazine
- 6-methyl-1,3-thiazine
- 1,3-thiazine-2-imine
Uniqueness
3-methyl-6H-1,3-thiazin-2-imine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other thiazine derivatives, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .
生物活性
3-Methyl-6H-1,3-thiazin-2-imine is a heterocyclic compound belonging to the thiazine family, notable for its diverse biological and chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H6N2S. Its structure features a thiazine ring, which includes sulfur and nitrogen atoms. The specific substitution pattern of this compound significantly influences its reactivity and biological activity, distinguishing it from other thiazine derivatives.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors. It has been shown to inhibit enzyme activity by binding to the active site, thus preventing substrate access. Additionally, it may modulate signal transduction pathways involved in inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antifungal Properties
The compound has also been investigated for its antifungal activity. Studies suggest that it can inhibit the growth of certain fungal species by interfering with their cell membrane integrity and function.
Anti-inflammatory Effects
Preliminary studies show that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a potential candidate for treating inflammatory diseases.
Anticancer Potential
There is emerging evidence supporting the anticancer potential of this compound. Research has indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
A detailed review of literature reveals several studies focusing on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values in the low µg/mL range. |
| Study B | Antifungal Activity | Showed inhibition of Candida albicans growth with a significant reduction in fungal load in vitro. |
| Study C | Anti-inflammatory Effects | Reported decreased levels of TNF-alpha and IL-6 in treated macrophages compared to controls. |
| Study D | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |
属性
IUPAC Name |
3-methyl-6H-1,3-thiazin-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-3-2-4-8-5(7)6/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKORJCOLNALP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCSC1=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














